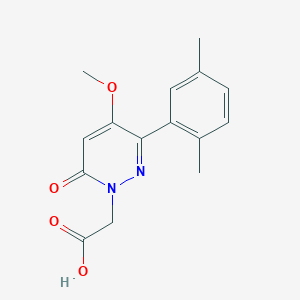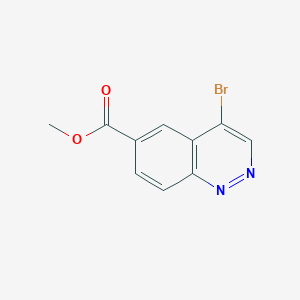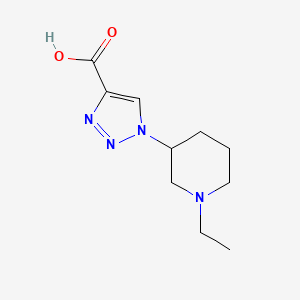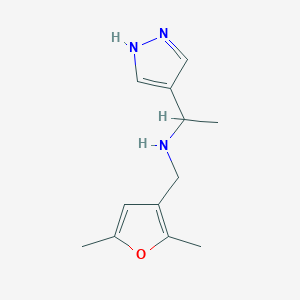
(1-(2-Ethylphenyl)-1H-imidazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2-Ethylphenyl)-1H-imidazol-4-yl)methanol: is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring substituted with a 2-ethylphenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Ethylphenyl)-1H-imidazol-4-yl)methanol typically involves the reaction of 2-ethylbenzyl chloride with imidazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then subjected to hydrolysis to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(1-(2-Ethylphenyl)-1H-imidazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: 2-ethylbenzaldehyde, 2-ethylbenzoic acid.
Reduction: 2-ethylphenylmethane.
Substitution: Various halogenated and nitrated derivatives of the imidazole ring.
Scientific Research Applications
Chemistry
In chemistry, (1-(2-Ethylphenyl)-1H-imidazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. Its imidazole ring is known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential use in treating infections and other diseases. Its ability to inhibit certain enzymes and receptors makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (1-(2-Ethylphenyl)-1H-imidazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cell membranes, disrupting their integrity and leading to cell death. The exact pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- (1-(2,6-Dimethylphenyl)-1H-imidazol-4-yl)methanol
- (1-(2,4-Dimethylphenyl)-1H-imidazol-4-yl)methanol
- (1-(2-Ethylphenyl)-1H-imidazol-4-yl)ethanol
Uniqueness
(1-(2-Ethylphenyl)-1H-imidazol-4-yl)methanol is unique due to the presence of the 2-ethylphenyl group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
[1-(2-ethylphenyl)imidazol-4-yl]methanol |
InChI |
InChI=1S/C12H14N2O/c1-2-10-5-3-4-6-12(10)14-7-11(8-15)13-9-14/h3-7,9,15H,2,8H2,1H3 |
InChI Key |
NXZVCCKNDROKSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2C=C(N=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-3-chloro-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11787802.png)


![N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11787822.png)
![(7AS)-6-Aminotetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B11787831.png)



![2-(1-(Benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B11787855.png)





